4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Overview
Description
4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that features a benzyl ester linked to a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the formation of the oxadiazole ring followed by esterification. One common method involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or ferric chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Carbomethoxyphenylboronic acid pinacol ester: Similar in structure due to the presence of the methoxycarbonyl group.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the benzyl ester moiety.
Uniqueness
4-(methoxycarbonyl)benzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for multiple applications .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-29-23(27)18-12-10-16(11-13-18)15-30-24(28)20-9-5-8-19(14-20)22-26-25-21(31-22)17-6-3-2-4-7-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZWGXSPZNSXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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